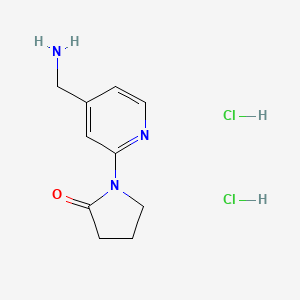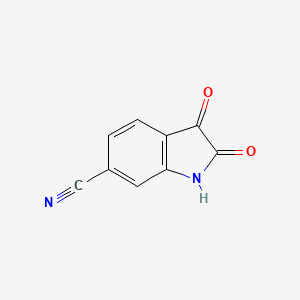
2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C9H4N2O2 . It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile include a molecular weight of 172.14 . Other specific properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.Scientific Research Applications
Cytotoxic Agents in Cancer Therapy
The compound has been studied for its potential as a cytotoxic agent, particularly in the treatment of breast cancer. Derivatives of this compound, such as 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, have shown promising results in inhibiting the growth of cancer cells. For instance, one derivative demonstrated high selectivity toward the MCF-7 breast cancer cell line, with IC50 values comparable to the reference drug vinblastine . This suggests that these derivatives could be developed into effective cancer therapies with potentially low side effects due to their selective action.
Design and Synthesis of Novel Compounds
The structural flexibility of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile allows for the design and synthesis of a variety of novel compounds. Researchers have utilized this compound as a precursor to create a range of derivatives with enhanced biological activities. The ability to introduce different substituents makes it a valuable scaffold for medicinal chemistry research .
Quantitative Structure-Activity Relationship (QSAR) Studies
This compound and its derivatives have been used in QSAR studies to understand the relationship between chemical structure and biological activity. By analyzing the properties of various derivatives, researchers can predict the activity of new compounds and guide the design of molecules with desired biological effects .
Anticancer Activity Exploration
The indole nucleus, which is part of the 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile structure, is known for its anticancer properties. Studies have focused on exploring the anticancer activity of this compound and its derivatives, aiming to discover new therapeutic agents that can target cancer cells effectively .
Multicomponent Reactions (MCRs)
The compound serves as an efficient precursor in multicomponent reactions, which are sustainable strategies to create complex molecules. These reactions are high-yielding, cost-effective, and align with green chemistry principles. The indole derivatives produced through MCRs exhibit a wide range of biological activities, making them significant in pharmaceutical chemistry .
Biologically Active Scaffold Development
Derivatives of 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile are used as scaffolds for developing biologically active structures. These structures include various heterocyclic derivatives that are essential in the synthesis of pharmaceutically active compounds and indole alkaloids .
Inhibitors of Enzymatic Activity
Some derivatives have been evaluated for their role as inhibitors of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are involved in metabolic pathways. Inhibiting these enzymes can be beneficial in treating conditions like diabetic complications .
Lead Compound for Drug Development
Due to its promising biological activities and synthetic versatility, 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile can be considered a lead compound for further drug development. Researchers can modify its structure to enhance its efficacy and selectivity for various therapeutic targets .
Future Directions
The future directions for research on 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile and similar indole derivatives are promising. Researchers have been focusing on the study of pharmaceutical compounds involving indole derivatives for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
2,3-dioxo-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-1-2-6-7(3-5)11-9(13)8(6)12/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYRNTZGIPPDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile | |
CAS RN |
458568-30-4 |
Source


|
| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2928609.png)



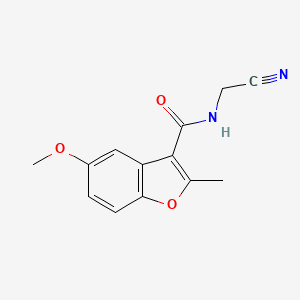
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B2928620.png)
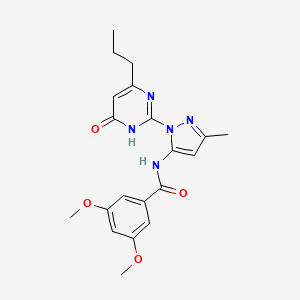
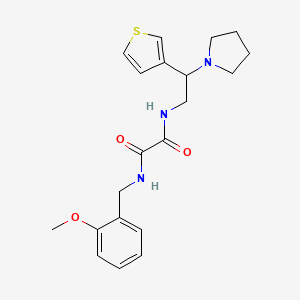
![1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B2928623.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B2928628.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2928629.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2928631.png)
